molecular formula C15H14N2O2 B5778288 1-(3,4-dimethoxyphenyl)-1H-benzimidazole

1-(3,4-dimethoxyphenyl)-1H-benzimidazole

Cat. No. B5778288
M. Wt: 254.28 g/mol
InChI Key: FEMMNPKYEJDLHN-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)-1H-benzimidazole (DMBI) is a benzimidazole derivative that has been synthesized and studied for its potential applications in various scientific fields. DMBI has shown promising results in different research areas, including cancer therapy, neuroprotection, and anti-inflammatory effects.

Mechanism of Action

The exact mechanism of action of 1-(3,4-dimethoxyphenyl)-1H-benzimidazole is not fully understood. However, studies have suggested that 1-(3,4-dimethoxyphenyl)-1H-benzimidazole exerts its effects through different pathways, including the inhibition of protein kinase C, the induction of apoptosis, and the inhibition of the NF-κB pathway.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-1H-benzimidazole has been shown to have different biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect neurons against oxidative stress. Additionally, 1-(3,4-dimethoxyphenyl)-1H-benzimidazole has been shown to inhibit the production of pro-inflammatory cytokines and reduce the levels of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3,4-dimethoxyphenyl)-1H-benzimidazole is its potential applications in various scientific fields, including cancer therapy, neuroprotection, and anti-inflammatory effects. Additionally, 1-(3,4-dimethoxyphenyl)-1H-benzimidazole has shown promising results in different in vitro and in vivo studies. However, one of the limitations of 1-(3,4-dimethoxyphenyl)-1H-benzimidazole is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of 1-(3,4-dimethoxyphenyl)-1H-benzimidazole. One direction is to investigate the potential applications of 1-(3,4-dimethoxyphenyl)-1H-benzimidazole in other scientific fields, including cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(3,4-dimethoxyphenyl)-1H-benzimidazole and to develop more efficient synthesis methods. Finally, studies are needed to investigate the potential side effects of 1-(3,4-dimethoxyphenyl)-1H-benzimidazole and to optimize its dosage and administration.

Synthesis Methods

1-(3,4-dimethoxyphenyl)-1H-benzimidazole can be synthesized using different methods, including the condensation reaction between o-phenylenediamine and 3,4-dimethoxybenzaldehyde in the presence of a suitable acid catalyst. Another method involves the reaction between 3,4-dimethoxyaniline and o-phenylenediamine in the presence of a suitable acid catalyst.

Scientific Research Applications

1-(3,4-dimethoxyphenyl)-1H-benzimidazole has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 1-(3,4-dimethoxyphenyl)-1H-benzimidazole is in cancer therapy. Studies have shown that 1-(3,4-dimethoxyphenyl)-1H-benzimidazole can induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo. 1-(3,4-dimethoxyphenyl)-1H-benzimidazole has also been studied for its potential neuroprotective effects. It has been shown to protect neurons against oxidative stress and reduce inflammation in animal models of neurodegenerative diseases. Additionally, 1-(3,4-dimethoxyphenyl)-1H-benzimidazole has been studied for its anti-inflammatory effects, and it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-18-14-8-7-11(9-15(14)19-2)17-10-16-12-5-3-4-6-13(12)17/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMMNPKYEJDLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=NC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)benzimidazole

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